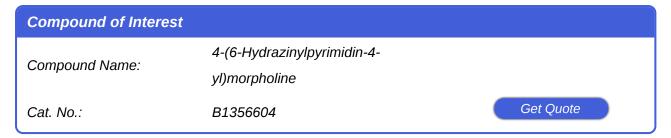


An In-Depth Technical Guide to 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available biological information for the heterocyclic compound **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Core Chemical Identifiers

A unique and unambiguous identification of a chemical substance is paramount for scientific communication and data exchange. The following table summarizes the key chemical identifiers for **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**.

Identifier	Value
IUPAC Name	4-(6-Hydrazinylpyrimidin-4-yl)morpholine
SMILES	C1COCCN1C2=CC(=NC=N2)NN
InChI Key	XWDNLTCJJYYYCI-UHFFFAOYSA-N
CAS Number	5767-36-2
Molecular Formula	C8H13N5O
Molecular Weight	195.22 g/mol



Synthesis Protocol

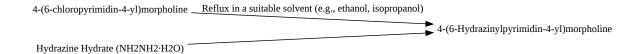
While a specific, detailed experimental protocol for the synthesis of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route can be extrapolated from the synthesis of analogous pyrimidine derivatives. The most probable synthetic pathway involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine.

A likely precursor for this synthesis is 4-(6-chloropyrimidin-4-yl)morpholine. The chlorine atom at the 6-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine nitrogens.

Proposed Experimental Protocol:

A general procedure for the synthesis of similar hydrazinylpyrimidine derivatives involves the reaction of a chloropyrimidine with hydrazine hydrate.

Reaction Scheme:



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Caption: Proposed synthesis of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**.

- Detailed Steps:
 - To a solution of 4-(6-chloropyrimidin-4-yl)morpholine in a suitable solvent such as ethanol or isopropanol, an excess of hydrazine hydrate is added.
 - The reaction mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting residue is then purified. This may involve recrystallization from a suitable solvent or column chromatography on silica gel to afford the desired product, 4-(6-Hydrazinylpyrimidin-4-yl)morpholine.

It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve a high yield and purity of the final product.

Biological Activity and Potential Applications

As of the latest available data, there is limited specific information on the biological activity, mechanism of action, or involvement in signaling pathways for **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** itself. However, the structural motifs present in this molecule, namely the morpholine and hydrazinylpyrimidine moieties, are found in a variety of biologically active compounds.

The morpholine ring is a common feature in many approved drugs and is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The pyrimidine core is a key component of nucleobases and is prevalent in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory agents. The hydrazine group can act as a versatile synthetic handle for the preparation of more complex derivatives and is also a key pharmacophoric element in some bioactive molecules.

Given its structure, **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** could serve as a valuable intermediate in the synthesis of novel compounds for screening in various therapeutic areas. For instance, the hydrazine moiety can be readily reacted with aldehydes, ketones, or other electrophiles to generate a library of derivatives for biological evaluation.

Future Directions

The lack of extensive public data on **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** highlights an opportunity for further research. Key areas for future investigation include:

 Detailed Synthesis and Characterization: A full report on the optimized synthesis and comprehensive characterization (NMR, IR, Mass Spectrometry, etc.) of this compound would be of significant value to the scientific community.



- Biological Screening: Evaluation of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its derivatives in a broad range of biological assays could uncover novel pharmacological activities.
- Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity.

This technical guide provides a starting point for researchers interested in **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**. While specific experimental data is currently scarce, the chemical nature of this compound suggests its potential as a versatile building block in the development of new chemical entities with therapeutic potential.

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